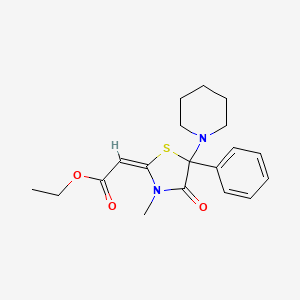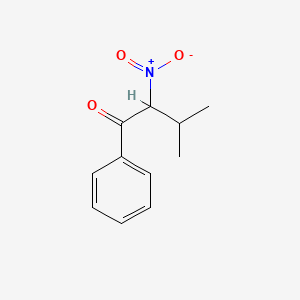
9-benzyl-1-methyl-3H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-benzyl-1-methyl-3H-purine-2,6-dione is a derivative of xanthine, a purine base found in most human body tissues and fluids. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 9-benzyl-1-methyl-3H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. The regio-selective N-alkylation reaction at different –NH sites of xanthine is a key strategy. Selective protection and deprotection at N3 and/or N7 sites of xanthine are crucial steps in developing the synthesis scheme . Industrial production methods often utilize cost-effective and high-yielding chemical synthesis routes to produce this compound .
Analyse Des Réactions Chimiques
9-benzyl-1-methyl-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
9-benzyl-1-methyl-3H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing various bioactive molecules.
Biology: The compound is used in studies related to enzyme inhibition and signal transduction pathways.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 9-benzyl-1-methyl-3H-purine-2,6-dione involves its interaction with specific molecular targets such as phosphodiesterase enzymes and adenosine receptors. By inhibiting these targets, the compound can modulate various biological pathways, including signal transduction and inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar compounds to 9-benzyl-1-methyl-3H-purine-2,6-dione include:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects and use in beverages.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant properties.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Compared to these compounds, this compound exhibits unique properties due to its specific substitutions, which can enhance its biological activity and selectivity .
Propriétés
Numéro CAS |
61080-45-3 |
|---|---|
Formule moléculaire |
C13H12N4O2 |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
9-benzyl-1-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C13H12N4O2/c1-16-12(18)10-11(15-13(16)19)17(8-14-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,19) |
Clé InChI |
ZOTGUTMYXKEZKJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=C(NC1=O)N(C=N2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


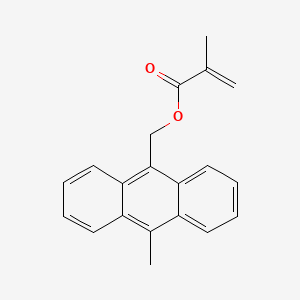


![2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl-](/img/structure/B14607955.png)
![Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one](/img/structure/B14607962.png)
![Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy-](/img/structure/B14607968.png)
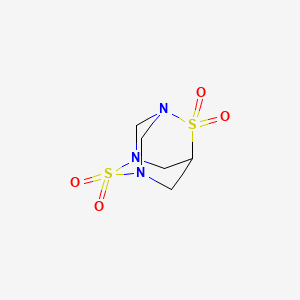
![2-[(E)-propylsulfanyliminomethyl]phenol](/img/structure/B14607979.png)
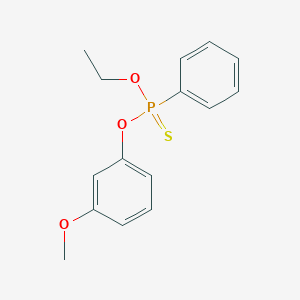

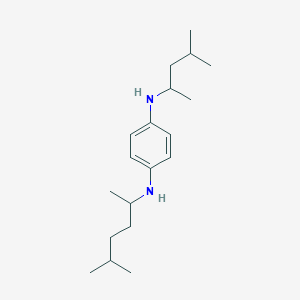
![4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14608001.png)
